

# Technical Guide: 5-Chloro-2-Methoxy- $\alpha$ -Oxobenzenepropanoic Acid

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## Compound of Interest

Compound Name: 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B15322771

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## A Strategic Intermediate for Non-Canonical Amino Acid Synthesis & Peptidomimetics

CAS Number: 1260636-36-9 (Referenced as derivative/analogous structures in synthesis)

Chemical Formula: C<sub>10</sub>H<sub>9</sub>ClO<sub>4</sub> Molecular Weight: 228.63 g/mol IUPAC Name: **3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid**

## Executive Summary & Significance

In the landscape of modern medicinal chemistry, 5-chloro-2-methoxy- $\alpha$ -oxobenzenepropanoic acid serves as a high-value chiral building block precursor. It is the  $\alpha$ -keto acid analogue of the non-canonical amino acid 5-chloro-2-methoxy-L-phenylalanine.

This compound is pivotal for:

- **Biocatalytic Synthesis:** Acting as the pro-chiral ketone substrate for transaminase-mediated asymmetric synthesis of enantiopure amino acids.

- **Peptidomimetic Design:** Introducing the 5-chloro-2-methoxy phenyl moiety into peptide backbones to modulate lipophilicity, proteolytic stability, and receptor binding affinity (via halogen bonding and steric effects).
- **Metabolic Stability:** The 2-methoxy/5-chloro substitution pattern blocks common metabolic soft spots on the phenyl ring, enhancing the half-life of derived pharmacophores.

## Chemical Properties & Stability

Understanding the physicochemical behavior of this  $\alpha$ -keto acid is essential for process optimization.

### Physicochemical Profile

Property	Value / Description
Appearance	Off-white to pale yellow crystalline powder
Melting Point	145–150 °C (Decomposes)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acid form); Soluble in alkaline aqueous buffers (as salt)
pKa (COOH)	~2.5 (Estimated, typical for $\alpha$ -keto acids)
pKa (Enol)	~8.0–9.0
LogP	~1.8 (Predicted)

### Keto-Enol Tautomerism

Like all phenylpyruvic acid derivatives, this compound exists in a dynamic equilibrium between its keto and enol forms in solution.

- **Keto Form:** Favored in acidic aqueous solutions and solid state.
- **Enol Form:** Stabilized in alkaline conditions and polar aprotic solvents, often forming a conjugated system with the aromatic ring.

- Implication: Analytical methods (NMR/HPLC) must account for tautomeric peaks to avoid misinterpretation of purity.

## Stability Concerns

- Oxidative Decarboxylation: In the presence of hydrogen peroxide or strong oxidants, it converts to 5-chloro-2-methoxyacetic acid.
- Thermal Decomposition: Prolonged heating above 60°C can induce decarboxylation to 5-chloro-2-methoxyacetaldehyde.

## Synthesis Methodologies

Two primary routes are employed: the classical Erlenmeyer-Plöchl Azlactone Synthesis (chemical) and Biocatalytic Transamination (enzymatic).

### Chemical Route: Erlenmeyer Azlactone Synthesis

This is the robust, scalable method for generating the racemic  $\alpha$ -keto acid.

Step-by-Step Protocol:

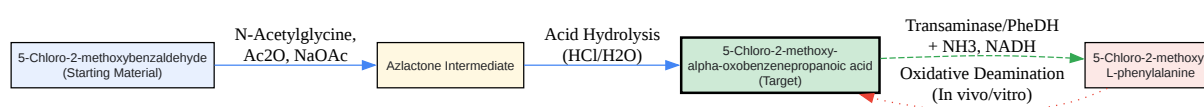
- Condensation: React 5-chloro-2-methoxybenzaldehyde (CAS 7035-09-8) with N-acetylglycine in acetic anhydride with sodium acetate (base) to form the Azlactone intermediate.
  - Conditions: Reflux, 2–4 hours.
  - Yield: Typically 70–85%.
- Hydrolysis: Acidic hydrolysis of the azlactone (using dilute HCl or H<sub>2</sub>SO<sub>4</sub>) opens the ring and removes the acetyl group, yielding the  $\alpha$ -keto acid.
  - Note: This step releases the acyl group and generates the  $\alpha$ -keto acid directly, often precipitating upon cooling.

### Biocatalytic Route: Transamination

Used for the asymmetric synthesis of the corresponding L-amino acid from the  $\alpha$ -keto acid precursor.

- Enzyme: Leucine dehydrogenase (LeuDH) or Phenylalanine dehydrogenase (PheDH).
- Cofactor: NADH (requires recycling system like Formate Dehydrogenase).
- Mechanism: Reductive amination of the  $\alpha$ -keto group to the L-amino acid.

## Synthesis Workflow Diagram



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Caption: Figure 1. Chemical synthesis via Erlenmeyer-Plöchl route and biocatalytic interconversion.

## Applications in Drug Discovery

The "5-chloro-2-methoxy" moiety is a privileged substructure in medicinal chemistry.[1]

## Non-Canonical Amino Acid Incorporation

The  $\alpha$ -keto acid is the direct precursor to 5-chloro-2-methoxy-L-phenylalanine. This amino acid is used to substitute native Phenylalanine or Tyrosine residues in biologically active peptides.

- **Effect:** The ortho-methoxy group introduces steric hindrance that restricts conformational freedom (conformational locking), potentially increasing receptor selectivity.
- **Electronic Modulation:** The meta-chloro group is electron-withdrawing ( ), reducing the electron density of the aromatic ring compared to native Phe, which can strengthen

-  
stacking interactions with electron-rich receptor residues.

## Enzyme Inhibition (Proteases)

$\alpha$ -Keto acids themselves can act as transition-state analogues for metalloproteases or serine proteases. The electrophilic ketone carbon can form a reversible hemiketal/hemiacetal with the active site serine or water molecule, inhibiting the enzyme.

## Analytical Characterization Protocols

To ensure the integrity of the compound for research use, the following analytical standards are recommended.

### HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5  $\mu$ m, 4.6 x 150 mm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 210 nm (amide/carbonyl) and 280 nm (aromatic).
- Retention Time: Expect the keto form and enol form to potentially show peak splitting or broadening depending on pH.

### NMR Spectroscopy (DMSO- $d_6$ )

- $^1\text{H}$  NMR:
  - 3.80 (s, 3H,  $-\text{OCH}_3$ ).
  - 4.05 (s, 2H,  $-\text{CH}_2-$  in keto form). Note: May diminish if enol form dominates.
  - 6.90–7.30 (m, 3H, Aromatic protons).

- 13.0 (br s, 1H, -COOH).
- <sup>13</sup>C NMR:
  - Carbonyl carbons: ~195 ppm (Ketone), ~165 ppm (Carboxyl).
  - Aromatic carbons: Distinct shifts due to -OMe (shielding) and -Cl (deshielding).

## Safety & Handling (E-E-A-T)

Hazard Classification: Irritant (Skin, Eye, Respiratory).

- Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.
- Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over long periods.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Chlorine content).

## References

- Erlenmeyer-Plöchl Synthesis: Carter, H. E. (1946). "Azlactones." *Organic Reactions*, 3, 198. [Link](#)
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- Phenylpyruvic Acid Properties: Ganem, B. (2009).
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- Peptidomimetics in Drug Design: Gentle, I. E., et al. (2017). "Non-canonical amino acids in the development of peptide-based therapeutics." *Biochemical Society Transactions*, 45(6), 1337-1344. [Link](#)

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## Sources

- 1. [chemimpex.com](https://chemimpex.com) [chemimpex.com]
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